![molecular formula C17H21N3O5 B2860001 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1775542-48-7](/img/structure/B2860001.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

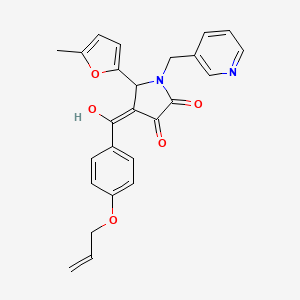

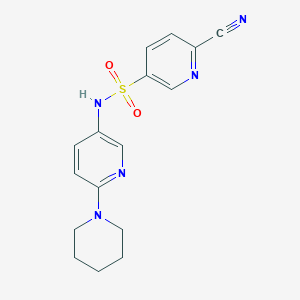

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound that falls under the category of diazaspiro[4.5]decane scaffolds . It is related to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives which have been described as selective TYK2/JAK1 inhibitors .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds. Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure–activity relationship has been explored through the introduction of spirocyclic scaffolds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a domino reaction that forms three carbon–carbon bonds. This involves highly regioselective C–C coupling and spiro scaffold steps .Aplicaciones Científicas De Investigación

Antihypertensive Activity

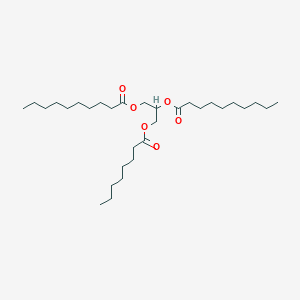

One of the primary applications of this compound is in the development of antihypertensive agents. Studies have shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a class to which the specified compound belongs, exhibit significant antihypertensive activity. These compounds have been tested in spontaneous hypertensive rats and have shown potential as alpha-adrenergic blockers, particularly in managing blood pressure. For example, specific derivatives were identified for their potential as alpha 1-adrenoceptor antagonists, demonstrating their ability to manage hypertension effectively (Clark et al., 1983).

Neuroprotective and Antiamnesic Effects

Another significant application is in the neuroprotective domain. Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been found to inhibit neural Ca-uptake and protect against brain edema and memory and learning deficits. These compounds showed not only potent inhibitory action on Ca-uptake into cerebrocortical synaptosomes but also offered protection against triethyltin chloride-induced brain edema in rats. Additionally, some compounds demonstrated remarkable activity in preventing learning and memory deficits caused by various agents (Tóth et al., 1997).

Synthesis and Crystallographic Analysis

The compound's synthesis and structural analysis have also been areas of research interest. Studies have focused on the synthesis of related compounds and their crystallographic analysis to understand better their molecular structure and how it relates to their pharmacological properties. For instance, the synthesis of derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and their crystallographic analysis have provided insights into the role of substituents in supramolecular arrangements and potential pharmaceutical applications (Graus et al., 2010).

Other Applications

In addition to the above, research has been conducted to explore other potential therapeutic applications of this compound and its derivatives. This includes examining their roles in various cellular processes, metabolism, and even their potential antimicrobial properties. For example, studies have looked into their interactions with proteins involved in cellular processes and metabolism, highlighting their broader pharmacological potential (Jayaseelan, 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for immune response and cell growth .

Mode of Action

The compound interacts with its targets (TYK2/JAK1 kinases) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways of cytokines and growth factors, leading to changes in cellular functions .

Biochemical Pathways

The affected pathways primarily involve cytokine and growth factor signaling. The downstream effects of this disruption can vary, but they generally result in altered immune response and cell growth .

Pharmacokinetics

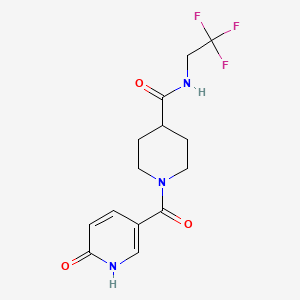

The compound has demonstrated excellent metabolic stability . These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation intact.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of TYK2/JAK1 kinases, leading to disrupted cytokine and growth factor signaling . This disruption can alter immune response and cell growth, potentially leading to therapeutic effects in conditions such as inflammatory bowel disease .

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of the structure–activity relationship through the introduction of spirocyclic scaffolds . Additionally, more research could be conducted on its potential as a selective TYK2/JAK1 inhibitor for the treatment of Inflammatory Bowel Disease .

Propiedades

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-2-25-13-5-3-12(4-6-13)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKNMHWJHJEKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2859923.png)

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)